
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-c-C6H11-N’-tert-butylcarbodiimide is a chemical compound known for its utility in various organic synthesis reactions. It is characterized by its unique structure, which includes a cyclohexyl group (C6H11) and a tert-butyl group attached to a carbodiimide functional group. This compound is often used as a reagent in organic chemistry due to its ability to facilitate the formation of amides, ureas, and other nitrogen-containing compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-c-C6H11-N’-tert-butylcarbodiimide typically involves the reaction of cyclohexylamine with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
Cyclohexylamine+tert-Butyl isocyanate→N-c-C6H11-N’-tert-butylcarbodiimide
Industrial Production Methods
In industrial settings, the production of N-c-C6H11-N’-tert-butylcarbodiimide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-c-C6H11-N’-tert-butylcarbodiimide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbodiimides.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with N-c-C6H11-N’-tert-butylcarbodiimide include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving N-c-C6H11-N’-tert-butylcarbodiimide include:
Amides: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
N-c-C6H11-N’-tert-butylcarbodiimide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the synthesis of various nitrogen-containing compounds.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Bioconjugation: It is utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of N-c-C6H11-N’-tert-butylcarbodiimide involves the activation of the carbodiimide functional group, which facilitates nucleophilic attack by amines or alcohols. This leads to the formation of stable intermediates that can undergo further reactions to yield the desired products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the carbodiimide group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diisopropylcarbodiimide: Similar in structure but with isopropyl groups instead of cyclohexyl and tert-butyl groups.
N,N’-Dicyclohexylcarbodiimide: Contains two cyclohexyl groups and is commonly used in peptide synthesis.
N,N’-Di-tert-butylcarbodiimide: Contains two tert-butyl groups and is used in various organic reactions.
Uniqueness
N-c-C6H11-N’-tert-butylcarbodiimide is unique due to its combination of a cyclohexyl group and a tert-butyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in reactions where selective activation of the carbodiimide group is required.
Eigenschaften
CAS-Nummer |
1202-53-5 |
|---|---|
Molekularformel |
C11H22N2 |
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
N'-cyclohexyl-2,2-dimethylpropanimidamide |
InChI |
InChI=1S/C11H22N2/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
BJNSPEHPFGSWRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=NC1CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
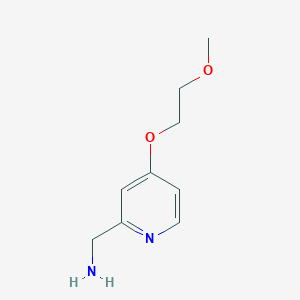

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
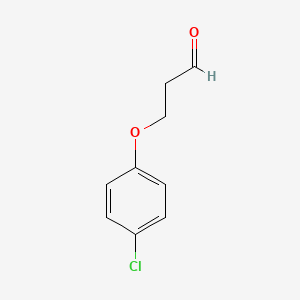
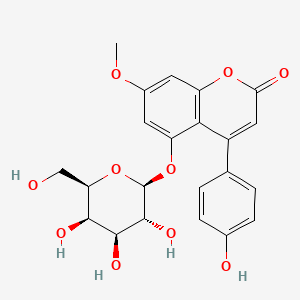
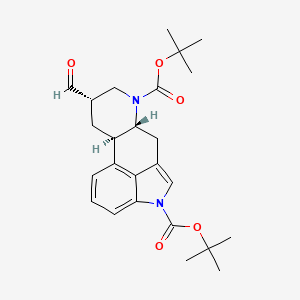
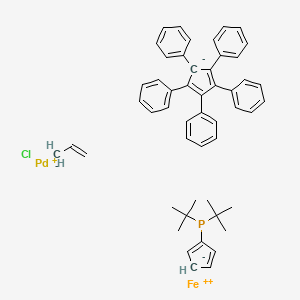
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
![5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13442768.png)
